BT44

Description

Propriétés

Formule moléculaire |

C28H27F4N3O4S |

|---|---|

Poids moléculaire |

577.6 g/mol |

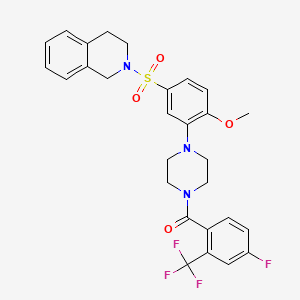

Nom IUPAC |

[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C28H27F4N3O4S/c1-39-26-9-7-22(40(37,38)35-11-10-19-4-2-3-5-20(19)18-35)17-25(26)33-12-14-34(15-13-33)27(36)23-8-6-21(29)16-24(23)28(30,31)32/h2-9,16-17H,10-15,18H2,1H3 |

Clé InChI |

MFQBJWVTKPJNEP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BT44

This guide provides a comprehensive overview of the molecular mechanism of BT44, a small molecule agonist of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound acts as a mimetic of the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) and is under investigation as a potential therapeutic agent for neurodegenerative disorders and neuropathic pain.[1][2][3][4]

Core Mechanism of Action

This compound functions as a selective agonist for the RET receptor tyrosine kinase, the primary signaling receptor for the GDNF family of ligands.[1][5] In normal physiology, GFLs bind to a GFRα co-receptor, and this complex then brings two RET molecules together, inducing their dimerization and subsequent activation through autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation triggers downstream signaling cascades crucial for neuronal survival, differentiation, and migration.[2]

This compound mimics the action of GFLs by directly activating the RET receptor.[1][2] While the precise binding site is still under investigation, computational modeling and in vitro data suggest that this compound likely binds to the interface where RET interacts with its GFRα co-receptor.[6] This binding is thought to induce a conformational change in RET, promoting its dimerization and kinase activity, leading to the phosphorylation of the receptor and the activation of intracellular signaling pathways.[1][6] A key feature of this compound is its ability to activate RET even in the absence of a GFRα co-receptor, although its activity can be enhanced by the presence of co-receptors like GFRα1 and GFRα3.[1][5]

Signaling Pathways Activated by this compound

Upon activation of the RET receptor, this compound initiates two primary downstream signaling cascades that are fundamental to its neuroprotective and regenerative effects: the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][5]

-

MAPK/ERK Pathway: This pathway is crucial for promoting neurite outgrowth and neuronal differentiation. This compound has been shown to induce the phosphorylation of ERK in various cell models, indicating the activation of this cascade.[1][5]

-

AKT Pathway: The AKT pathway is a major pro-survival signaling route that protects neurons from apoptotic cell death. This compound treatment leads to the phosphorylation of AKT, thereby promoting the survival of dopamine (B1211576) neurons in culture.[5]

The activation of these pathways underlies the observed biological effects of this compound, such as the protection of dopamine neurons from toxins, the promotion of sensory neuron neurite outgrowth, and the alleviation of pain in animal models of neuropathy.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Co-receptor | This compound Concentration | Observed Effect | Reference |

| Luciferase Reporter Assay | GFRα1/RET expressing cells | GFRα1 | 10–50 µM | ~2-fold increase in luciferase activity | [1] |

| Luciferase Reporter Assay | GFRα3/RET expressing cells | GFRα3 | 5–50 µM | 1.6–1.9-fold increase in luciferase activity | [1] |

| RET Phosphorylation | GFRα3/RET expressing cells | GFRα3 | Not specified | Increased RET phosphorylation | [1] |

| RET Phosphorylation | GFP/RET expressing cells | None | Not specified | Increased RET phosphorylation | [1] |

| ERK Phosphorylation | GFRα3/RET expressing cells | GFRα3 | 7.5–75 µM | Increased ERK phosphorylation | [1] |

| ERK Phosphorylation | GFP/RET expressing cells | None | 18–75 µM | Increased ERK phosphorylation | [5] |

| AKT Phosphorylation | GFRα1/RET expressing cells | GFRα1 | Not specified | Increased AKT phosphorylation | [5] |

| AKT Phosphorylation | GFRα2/RET expressing cells | GFRα2 | Not specified | Increased AKT phosphorylation | [5] |

| Dopamine Neuron Survival | Primary midbrain culture (wild-type) | N/A | 7.5 nM - 3.5 µM | Increased survival of TH-ir cells | [5] |

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | ((4,5-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-2-methoxyphenyl)piperazin-1-yl (4-fluoro-2 (trifluoromethyl)phenyl)methanone | [2][3] |

| Molecular Weight | 577.59 g/mol | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

1. Cell Culture and Transfection

-

Cell Line: MG87 fibroblasts stably expressing human RET (MG87RET) were used.

-

Transfection: Cells were transfected with plasmids encoding for human GFRα1, GFRα2, GFRα3, or Green Fluorescent Protein (GFP) as a control. Transfection methods were not specified in the abstracts but likely involved standard lipid-based transfection reagents.

-

Primary Cultures: Primary midbrain dopamine neurons were isolated from E13.5 mouse embryos and cultured for 5 days in a defined neuron culture medium.[2]

2. Luciferase Reporter Gene Assay

This assay was used to quantify the activation of RET-downstream signaling pathways.

-

Protocol: Cells expressing the RET receptor (with or without a GFRα co-receptor) were co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to RET signaling. After treatment with this compound, cells were lysed, and luciferase activity was measured as an indicator of pathway activation.[1]

3. Western Blotting for Protein Phosphorylation

This technique was employed to directly measure the phosphorylation of RET and its downstream targets, ERK and AKT.

-

Protocol: Cells were treated with this compound for a specified time. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of RET, ERK, and AKT. A secondary antibody conjugated to horseradish peroxidase was then used for detection via chemiluminescence.[1][5]

4. Dopamine Neuron Survival Assay

This assay assessed the neuroprotective effects of this compound on primary neurons.

-

Protocol: Primary midbrain dopamine neurons were cultured for 5 days under serum-deprived conditions in the presence of this compound, GDNF (positive control), or vehicle. The survival of dopamine neurons was quantified by counting the number of cells positive for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, using immunocytochemistry.[5]

5. Animal Models of Neuropathic Pain

This compound was tested in rat models of neuropathic pain to evaluate its in vivo efficacy.

-

Models:

-

Surgery-induced: Spinal nerve ligation model.

-

Diabetes-induced: Streptozotocin-induced diabetes model.

-

-

Assessment: The primary outcome measure was mechanical hypersensitivity, assessed using von Frey filaments. A reduction in paw withdrawal threshold indicates pain, and an increase following treatment suggests an analgesic effect.[1]

This technical guide summarizes the current understanding of this compound's mechanism of action, highlighting its role as a potent and selective RET agonist with significant potential for the treatment of neurological disorders. The provided data and protocols offer a foundation for further research and development of this promising compound.

References

- 1. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RET Receptor Tyrosine Kinase | Encyclopedia MDPI [encyclopedia.pub]

BT44: A Novel GDNF Mimetic for Neurodegenerative Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glial cell line-derived neurotrophic factor (GDNF) has long been recognized for its potent neuroprotective and neurorestorative properties, particularly for dopaminergic neurons, making it a promising therapeutic candidate for neurodegenerative disorders like Parkinson's disease. However, the clinical translation of GDNF protein has been hampered by its poor blood-brain barrier (BBB) penetration and the need for invasive delivery methods. BT44, a second-generation small molecule GDNF mimetic, has emerged as a promising alternative, capable of activating the GDNF signaling pathway and demonstrating significant neuroprotective effects in preclinical models. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, experimental protocols, and relevant signaling pathways to support further research and development.

Mechanism of Action: Activating the RET Receptor Tyrosine Kinase

This compound functions as an agonist of the RET (Rearranged during Transfection) receptor tyrosine kinase, the signaling receptor for GDNF.[1][2] In its canonical pathway, GDNF first binds to the GDNF family receptor alpha 1 (GFRα1), a glycosylphosphatidylinositol-anchored co-receptor.[1][3] This GDNF-GFRα1 complex then recruits and brings two RET molecules into a tripartite complex, leading to RET dimerization, autophosphorylation of specific tyrosine residues in its intracellular domain, and subsequent activation of downstream pro-survival signaling cascades.[1][3][4][5] this compound mimics this action, binding to and activating the RET receptor, thereby initiating these critical neurotrophic signaling pathways.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| Neuroprotection | |||

| ↑ Dopamine (B1211576) Neuron Survival (vs. vehicle) | 1.4-fold (at 0.1 µM BT13, a related compound) | Primary Dopamine Neuron Culture | [3] |

| ↑ Dopamine Neuron Survival (vs. vehicle) | 1.5-fold (at 1 µM BT13, a related compound) | Primary Dopamine Neuron Culture | [3] |

| Cytotoxicity | |||

| Non-toxic Dose | Below 50–100 µM | In vitro CEREP screening | [7] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Model/Study | Result | Reference |

| Neuroprotection | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease | Alleviated motor symptoms and protected dopaminergic fibers in the striatum. | [6][8][9][10] |

| Analgesia | Surgery-based and diabetes-induced models of neuropathic pain | Alleviated pain. | [1][6] |

| Pharmacokinetics | Nanoformulation (subcutaneous injection in mice) | Improved absorption and blood-brain barrier (BBB) penetration compared to pristine this compound. | [6][8][11] |

| Tolerability | Mouse studies | Well-tolerated. | [7] |

Signaling Pathways

This compound-mediated neuroprotection is initiated through the activation of the RET receptor and its downstream signaling cascades. The primary pathways involved include the RAS/MAPK and PI3K-AKT pathways, which are crucial for promoting cell survival, growth, and differentiation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Neuroprotection Assay

This protocol assesses the ability of this compound to protect cultured dopamine neurons from a neurotoxin.

Methodology Details:

-

Neuron Isolation: Midbrain dopamine neurons are isolated from E13.5 embryos of NMRI mice.[6][10]

-

Culturing: Neurons are cultured for 5 days in a specialized dopamine neuron culture medium.[6][10]

-

Treatment: Cultures are pre-treated with various concentrations of this compound (dissolved in a suitable vehicle like DMSO or as a nanoformulation) or vehicle control.[6][10]

-

Toxin Challenge: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons, is added to the cultures.[6][10]

-

Analysis: After an incubation period, the neurons are fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons is then quantified to assess the neuroprotective effect of this compound.[3]

In Vivo Parkinson's Disease Model

The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease and evaluate potential therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The RET receptor tyrosine kinase: activation, signalling and significance in neural development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small Molecules and Peptides Targeting Glial Cell Line-Derived Neurotrophic Factor Receptors for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of BT44 in RET Signaling Pathways

Disclaimer: The compound "BT44" is a hypothetical selective RET inhibitor used in this guide for illustrative purposes. As of the latest publicly available information, there is no known research or clinical data associated with a molecule of this designation. The data, protocols, and discussions presented herein are representative of typical findings for selective RET inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals in the field of RET-targeted cancer therapy.

Introduction to the RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and organs, including the nervous and excretory systems.[1] Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[2][3][4] This ligand-induced dimerization of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain, initiating a cascade of downstream signaling events.[2][3]

Key downstream pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which are critical for regulating cell proliferation, survival, differentiation, and migration.[2][5][6][7]

Oncogenic Activation of RET:

Aberrant, ligand-independent activation of the RET kinase is a known driver in several types of cancer.[5][6][7] The primary mechanisms of oncogenic RET activation are:

-

Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase domain with an upstream partner gene, resulting in a constitutively active chimeric protein. RET fusions are most notably found in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma (PTC).[8]

-

Activating Point Mutations: Specific point mutations in the RET gene can lead to constitutive activation of the kinase. These mutations are the hallmark of multiple endocrine neoplasia type 2 (MEN2) syndromes and are also found in a significant portion of sporadic medullary thyroid carcinomas (MTC).[1]

The constitutive activation of RET due to these genetic alterations leads to uncontrolled cell growth and proliferation, driving tumorigenesis.[5][9] Consequently, inhibiting the aberrant RET kinase activity has become a key therapeutic strategy.[10][11]

This compound: A Hypothetical Selective RET Inhibitor

This compound is conceptualized as a next-generation, highly potent, and selective small-molecule inhibitor of the RET kinase. Unlike earlier multi-kinase inhibitors that targeted RET along with other kinases like VEGFR, leading to significant off-target toxicities, this compound is designed for high specificity to minimize side effects and maximize therapeutic efficacy.[8] The development of selective inhibitors such as selpercatinib (B610774) and pralsetinib (B610190) has marked a significant advancement in treating RET-altered cancers, and this compound is envisioned to build upon this progress.[6][12][13][14]

Mechanism of Action of this compound

This compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of RET signaling is intended to halt the proliferation of cancer cells that are dependent on this pathway for their growth and survival.

Below is a diagram illustrating the canonical RET signaling pathway and the proposed point of intervention for this compound.

Caption: Canonical RET signaling pathway and this compound's point of inhibition.

Quantitative Data for this compound

The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound, which are representative of what would be expected for a potent and selective RET inhibitor.

Table 1: In Vitro Kinase and Cellular Activity of this compound

| Target | Assay Type | IC50 (nM) |

| Wild-Type RET | Kinase Assay | 0.5 |

| RET V804M Mutant | Kinase Assay | 0.6 |

| RET M918T Mutant | Kinase Assay | 0.4 |

| KIF5B-RET Fusion | Cellular Assay | 1.2 |

| CCDC6-RET Fusion | Cellular Assay | 1.5 |

| VEGFR2 | Kinase Assay | > 10,000 |

Data are hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of this compound in a KIF5B-RET Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 65 |

| This compound | 30 | 95 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating RET inhibitors.

Protocol 1: In Vitro RET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinase domains.

Materials:

-

Recombinant human RET kinase domain (wild-type, V804M, M918T mutants)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the RET kinase and the substrate to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data are normalized to controls, and IC50 values are calculated using a non-linear regression curve fit.

Protocol 2: Cellular Phospho-RET Inhibition Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit RET phosphorylation in a cellular context.

Materials:

-

Human thyroid cancer cell line with a RET mutation (e.g., TT cells with RET M918T) or NSCLC cell line with a RET fusion (e.g., LC-2/ad with CCDC6-RET).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-RET (Tyr905), anti-total RET, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total RET and β-actin as loading controls.

Below is a diagram of the experimental workflow for the Western Blot protocol.

Caption: Western Blot workflow for assessing p-RET inhibition.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Cancer cell line with a RET alteration (e.g., KIF5B-RET fusion).

-

Matrigel.

-

This compound formulation for oral gavage.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (vehicle control, this compound at different doses).

-

Administer this compound or vehicle control daily by oral gavage.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

This technical guide provides a comprehensive overview of the role of a hypothetical selective RET inhibitor, this compound, in the context of RET signaling pathways. The provided data tables and experimental protocols are representative of the standard methods used to characterize such inhibitors. For researchers and drug development professionals, these methodologies serve as a foundational framework for the preclinical evaluation of novel therapeutic agents targeting RET-driven cancers. The high specificity and potency exemplified by hypothetical compounds like this compound underscore the progress and promise of targeted therapies in oncology.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 7. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RET inhibitor - Wikipedia [en.wikipedia.org]

- 9. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]

- 10. lindushealth.com [lindushealth.com]

- 11. benthamscience.com [benthamscience.com]

- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 13. onclive.com [onclive.com]

- 14. encyclopedia.pub [encyclopedia.pub]

BT44: A Promising RET Agonist for Parkinson's Disease Therapy

A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical data supporting BT44, a second-generation small molecule Glial cell line-derived neurotrophic factor (GDNF) mimetic, as a potential therapeutic agent for Parkinson's disease. This compound acts as an agonist for the Rearranged during transfection (RET) receptor tyrosine kinase, a critical pathway for the survival and maintenance of dopaminergic neurons, the primary cell type lost in Parkinson's disease. This document summarizes the key quantitative findings from in vitro and in vivo studies, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.

Executive Summary

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms but do not halt or reverse the underlying neuronal degeneration. This compound has emerged as a promising disease-modifying therapeutic candidate. Preclinical studies have demonstrated its ability to selectively activate the RET signaling pathway, promoting the survival of dopaminergic neurons and protecting them from neurotoxin-induced damage. In a rat model of Parkinson's disease, this compound has been shown to alleviate motor deficits and preserve dopaminergic nerve fibers. This guide provides a comprehensive analysis of the existing data on this compound's potential in treating Parkinson's disease models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Neuroprotection of Dopaminergic Neurons by this compound

| Treatment Group | Concentration | Outcome Measure | Result |

| Vehicle | - | Number of TH-positive neurons | Baseline |

| This compound | 7.5 nM | Number of TH-positive neurons | Increased survival |

| This compound | 75 nM | Number of TH-positive neurons | Increased survival |

| This compound | 3.5 µM | Number of TH-positive neurons | Increased survival |

| MPP+ | - | Dopaminergic neuron viability | Reduced viability |

| This compound + MPP+ | - | Dopaminergic neuron viability | Protected against MPP+-induced toxicity |

TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. MPP+: 1-methyl-4-phenylpyridinium, a neurotoxin used to model Parkinson's disease in vitro.

Table 2: In Vivo Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Outcome Measure | Result |

| 6-OHDA + Vehicle | Motor imbalance (Cylinder Test) | Significant motor asymmetry |

| 6-OHDA + this compound | Motor imbalance (Cylinder Test) | Reduced motor imbalance |

| 6-OHDA + Vehicle | Dopaminergic fiber density in striatum | Significant reduction |

| 6-OHDA + this compound | Dopaminergic fiber density in striatum | Apparent protection of dopaminergic fibers |

6-OHDA: 6-hydroxydopamine, a neurotoxin used to create a unilateral lesion of the nigrostriatal pathway, mimicking Parkinson's disease in rodents.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects by activating the RET receptor tyrosine kinase. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, growth, and differentiation.

Caption: this compound activates the RET receptor, initiating downstream pro-survival signaling pathways.

While direct evidence of this compound's effect on alpha-synuclein (B15492655) aggregation is currently lacking, the activation of the RET signaling pathway by its natural ligand, GDNF, has been shown to be required for the protective effect of GDNF on alpha-synuclein aggregation.[1] Conversely, high levels of alpha-synuclein have been suggested to impair RET signaling.[2][3] This suggests a potential, indirect role for this compound in modulating alpha-synuclein pathology.

Caption: Hypothesized interplay between this compound, RET signaling, and alpha-synuclein.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's potential.

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect primary dopaminergic neurons from MPP+-induced cell death.

Methodology:

-

Primary Dopaminergic Neuron Culture:

-

Ventral mesencephalic tissue is dissected from embryonic day 14 mouse embryos.

-

The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are plated on poly-L-lysine coated culture plates in a serum-free medium supplemented with necessary growth factors.

-

-

MPP+ Intoxication:

-

After 5-7 days in culture, neurons are treated with MPP+ at a final concentration determined to induce significant, but not complete, cell death (e.g., 10 µM).

-

-

This compound Treatment:

-

This compound is co-administered with MPP+ at various concentrations (e.g., 7.5 nM, 75 nM, 3.5 µM).

-

Control wells receive either vehicle, MPP+ alone, or this compound alone.

-

-

Assessment of Neuronal Viability:

-

After 24-48 hours of treatment, cell viability is assessed.

-

Immunocytochemistry for Tyrosine Hydroxylase (TH):

-

Cells are fixed with 4% paraformaldehyde.

-

Permeabilized with 0.1% Triton X-100.

-

Blocked with 5% normal goat serum.

-

Incubated with a primary antibody against TH overnight at 4°C.

-

Incubated with a fluorescently labeled secondary antibody.

-

The number of TH-positive neurons is counted using a fluorescence microscope. The results are expressed as a percentage of the vehicle-treated control.

-

-

Caption: Workflow for the in vitro neuroprotection assay.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of this compound in a well-established rodent model of Parkinson's disease.

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley rats are used.

-

-

Unilateral 6-OHDA Lesion:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A single unilateral injection of 6-OHDA is made into the medial forebrain bundle (MFB) or the striatum. The coordinates are precisely calculated based on a rat brain atlas.

-

A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused slowly.

-

-

This compound Administration:

-

Two to four weeks post-lesion, rats receive systemic (e.g., subcutaneous) or intracerebral administration of this compound or vehicle. The dosing regimen can vary (e.g., daily for several weeks).

-

-

Behavioral Assessment (Cylinder Test):

-

To assess motor asymmetry, rats are placed in a transparent cylinder.

-

The number of times the rat uses its ipsilateral (unimpaired) and contralateral (impaired) forelimbs to touch the cylinder wall during exploration is recorded over a 5-minute period.

-

The percentage of contralateral limb use is calculated as: [(contralateral touches) / (total touches)] x 100. A lower percentage indicates greater motor impairment.

-

-

Histological Analysis:

-

At the end of the study, rats are euthanized, and their brains are collected.

-

Brains are sectioned and stained for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and their fibers in the substantia nigra and striatum.

-

The density of TH-positive fibers in the striatum and the number of TH-positive cells in the substantia nigra are quantified using image analysis software.

-

Caption: Workflow for the 6-OHDA in vivo efficacy study.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Parkinson's disease. Its ability to activate the RET signaling pathway, leading to neuroprotection in vitro and functional improvement in a rat model of the disease, is highly encouraging.

Future research should focus on:

-

Elucidating the direct effects of this compound on alpha-synuclein aggregation and clearance. This is a critical step in understanding its full therapeutic potential.

-

Conducting long-term efficacy and safety studies in more comprehensive preclinical models of Parkinson's disease.

-

Optimizing drug delivery strategies to ensure sustained and targeted delivery to the brain.

The development of small molecule RET agonists like this compound represents a significant advancement in the pursuit of therapies that can slow or halt the progression of Parkinson's disease. Continued investigation into its mechanism of action and in vivo efficacy is warranted to pave the way for potential clinical translation.

References

- 1. Protective mechanisms by glial cell line-derived neurotrophic factor and cerebral dopamine neurotrophic factor against the α-synuclein accumulation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Failure of Glial Cell-Line Derived Neurotrophic Factor (GDNF) in Clinical Trials Orchestrated By Reduced NR4A2 (NURR1) Transcription Factor in Parkinson’s Disease. A Systematic Review [frontiersin.org]

BT44: A Comprehensive Technical Guide to a Promising RET Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT44 is a second-generation, small molecule, glial cell line-derived neurotrophic factor (GDNF) mimetic that acts as a potent agonist for the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Its chemical name is (4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone.[3] As a RET agonist, this compound has demonstrated significant potential in preclinical studies for the treatment of neurodegenerative diseases and neuropathic pain.[1][4] A notable characteristic of this compound is its intrinsic poor aqueous solubility, which has led to the development of nanoformulations to improve its bioavailability and therapeutic efficacy.[2][5] This document provides an in-depth technical overview of the chemical structure, properties, and biological activities of this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a well-defined structure that is crucial for its biological activity. Its systematic name and structural identifiers are key for its unambiguous identification in research and development.

| Property | Value | Reference |

| IUPAC Name | (4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone | [3] |

| CAS Number | 924759-42-2 | [3] |

| Molecular Formula | C28H27F4N3O4S | [3] |

| Molecular Weight | 577.59 g/mol | |

| SMILES | FC1=CC(C(F)(F)F)=C(C=C1)C(N1CCN(CC1)C1=CC(S(N2CCC3=CC=CC=C3C2)(=O)=O)=CC=C1OC)=O | N/A |

| Appearance | Solid | [3] |

| Solubility | Poor aqueous solubility | [2][5] |

| Storage | Sealed in dry, store in freezer, under -20°C | [3] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the activation of the RET receptor tyrosine kinase. This activation triggers downstream signaling cascades that are critical for neuronal survival and function.

Quantitative Biological Data

| Assay | Cell Type | Endpoint | Result | Reference |

| Neuroprotection against MPP+ | Primary midbrain dopamine (B1211576) neurons | Survival of TH-positive cells | 100 nM this compound showed significant neuroprotection | |

| 125I-GDNF Displacement | HEK293 cells expressing GFRα1/RET | Displacement of radiolabeled GDNF | Tested at concentrations up to 50 pM | |

| Neuropathic Pain Model (SNL) | Rats | Mechanical and cold allodynia | Doses of 12.5 and 25 mg/kg showed therapeutic effects | [4] |

Signaling Pathway

This compound, as a GDNF mimetic, activates the RET receptor, leading to the autophosphorylation of the receptor and the subsequent activation of several downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways, both of which are crucial for promoting cell survival, growth, and differentiation.

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

RET Phosphorylation Assay

Objective: To determine the ability of this compound to induce the phosphorylation of the RET receptor.

Methodology:

-

MG87 cells stably expressing RET (MG87 RET) are transfected with a plasmid expressing human GFRα1 (hGFRα1) and a green fluorescent protein (GFP) reporter.

-

The transfected cells are then treated with varying concentrations of this compound.

-

Following treatment, cell lysates are collected and subjected to Western blot analysis.

-

Phosphorylation of RET is detected using an antibody specific for phosphorylated RET. The total amount of RET is also measured as a loading control.[6]

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of this compound against a neurotoxin in cultured neurons.

Methodology:

-

Primary midbrain dopamine neurons are isolated from embryonic mice (E13.5) and cultured for 5 days.

-

The neurons are then exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

-

Cultures are co-treated with either vehicle or different concentrations of this compound.

-

After a 48-hour incubation period, the cells are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

The number of surviving TH-positive neurons is quantified to determine the neuroprotective effect of this compound.[1]

Animal Model of Neuropathic Pain

Objective: To evaluate the efficacy of this compound in alleviating neuropathic pain in a preclinical animal model.

Methodology:

-

A peripheral mononeuropathy is induced in rats through spinal nerve ligation (SNL), a common model for neuropathic pain.

-

Following surgery, the animals are assessed for the development of mechanical and cold allodynia, which are characteristic symptoms of neuropathic pain.

-

Rats are then treated with subcutaneous injections of this compound at different doses (e.g., 12.5 or 25 mg/kg) or a vehicle control.

-

Behavioral tests are conducted at multiple time points to measure the paw withdrawal threshold to mechanical stimuli and the response to a cold stimulus (acetone test).[4]

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary and not publicly available, it is known to be synthesized by EvoBlocks. The synthesis of similar piperazine-based compounds often involves multi-step reactions. A general plausible synthetic route could involve the coupling of a substituted piperazine (B1678402) derivative with a suitable benzoic acid or acyl chloride, followed by the introduction of the dihydroisoquinoline sulfonyl group. For example, a common method for forming the amide bond is the use of coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base.[7]

Caption: Plausible general synthesis workflow for this compound.

Conclusion

This compound is a promising small molecule RET agonist with significant potential for the treatment of neurodegenerative disorders and neuropathic pain. Its well-characterized chemical structure and mechanism of action provide a solid foundation for further drug development. While its poor aqueous solubility presents a challenge, the development of nanoformulations has shown promise in overcoming this limitation. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and similar compounds. Further research focusing on optimizing its pharmacokinetic properties and conducting rigorous clinical trials will be crucial in translating the preclinical promise of this compound into a viable therapeutic option for patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-(5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone | 924759-42-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on BT44 for Neuropathic Pain Relief: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on BT44, a novel small molecule RET (Rearranged during Transfection) agonist, for the amelioration of neuropathic pain. The data and methodologies presented are compiled from foundational research to facilitate further investigation and development of this promising therapeutic candidate.

Core Concepts and Mechanism of Action

This compound is a second-generation glial cell line-derived neurotrophic factor (GDNF) mimetic designed to selectively activate the RET receptor tyrosine kinase.[1] GDNF family ligands (GFLs) are known to alleviate symptoms of experimental neuropathy, protect sensory neurons, and stimulate their regeneration.[1] However, the clinical application of GFL proteins is hampered by their challenging pharmacokinetic profiles and effects mediated through multiple receptors.[1] this compound offers a potential solution by directly and selectively activating the RET signaling pathway, which is crucial for neuronal survival and function.[1]

Signaling Pathway

This compound activates the RET receptor, initiating downstream signaling cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[1] This activation is crucial for the neuroprotective and regenerative effects observed in preclinical models. In cellular assays, this compound has been shown to stimulate RET phosphorylation and subsequent ERK phosphorylation.

Quantitative Data from Preclinical Studies

The efficacy of this compound in alleviating neuropathic pain has been evaluated in two key rodent models: the Spinal Nerve Ligation (SNL) model and the Streptozotocin (STZ)-induced diabetes model.

In Vitro Efficacy: RET and ERK Phosphorylation

This compound demonstrated a dose-dependent increase in the phosphorylation of both RET and its downstream target ERK in MG87RET cells.

| Cell Line | This compound Concentration (µM) | Fold Increase in RET Phosphorylation (vs. Vehicle) | Fold Increase in ERK Phosphorylation (vs. Vehicle) |

| GFRα3/RET | 7.5 | - | 1.6 |

| GFRα3/RET | 18 | - | 1.7 |

| GFRα3/RET | 35 | - | 1.9 |

| GFRα3/RET | 75 | - | 2.0 |

| GFP/RET | 18 | 2.7 | - |

| GFP/RET | 35 | 3.2 | 2.2 |

| GFP/RET | 75 | 3.1 | 2.3 |

Data extracted from graphical representations in Viisanen et al., 2020.

Spinal Nerve Ligation (SNL) Model

In the SNL model, repeated subcutaneous administration of this compound significantly attenuated mechanical and cold allodynia.

Table 2.1: Effect of this compound on Mechanical Allodynia in the SNL Model | Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 | Day 12 | Day 14 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Paw Withdrawal Threshold (g) | | Vehicle | ~2.5 | ~2.5 | ~2.5 | ~2.5 | ~2.5 | ~2.5 | ~2.5 | | this compound (12.5 mg/kg) | ~2.5 | ~4.0 | ~5.0 | ~6.0 | ~7.0 | ~8.0 | ~8.5 | | this compound (25 mg/kg) | ~2.5 | ~5.0 | ~7.0 | ~9.0 | ~10.0 | ~11.0 | ~12.0 |

Values are approximate, estimated from graphical data in Viisanen et al., 2020.

Table 2.2: Effect of this compound on Cold Allodynia in the SNL Model | Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 | Day 12 | Day 14 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Number of Responses to Acetone (B3395972) | | Vehicle | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 | | this compound (12.5 mg/kg) | ~3.5 | ~3.0 | ~2.5 | ~2.0 | ~1.8 | ~1.5 | ~1.5 | | this compound (25 mg/kg) | ~3.5 | ~2.5 | ~2.0 | ~1.5 | ~1.2 | ~1.0 | ~1.0 |

Values are approximate, estimated from graphical data in Viisanen et al., 2020.

Streptozotocin (STZ)-Induced Diabetes Model

This compound also demonstrated efficacy in a model of diabetic neuropathy, reducing both mechanical and cold hypersensitivity.

Table 2.3: Effect of this compound on Mechanical Allodynia in the STZ Model | Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 6 | | :--- | :--- | :--- | :--- | :--- | :--- | | Paw Withdrawal Threshold (g) | | Vehicle | ~4.0 | ~3.5 | ~3.0 | ~3.0 | ~2.5 | | this compound (25 mg/kg, 2 weeks) | ~5.0 | ~6.0 | - | - | - | | this compound (25 mg/kg, 6 weeks) | ~5.0 | ~6.0 | ~7.0 | ~8.0 | ~9.0 |

Values are approximate, estimated from graphical data in Viisanen et al., 2020.

Table 2.4: Effect of this compound on Cold Allodynia in the STZ Model | Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 6 | | :--- | :--- | :--- | :--- | :--- | :--- | | Number of Responses to Acetone | | Vehicle | ~3.0 | ~3.5 | ~4.0 | ~4.0 | ~4.5 | | this compound (25 mg/kg, 2 weeks) | ~2.5 | ~2.0 | - | - | - | | this compound (25 mg/kg, 6 weeks) | ~2.5 | ~2.0 | ~1.8 | ~1.5 | ~1.2 |

Values are approximate, estimated from graphical data in Viisanen et al., 2020.

Experimental Protocols

The following protocols are based on the methodologies described in the initial studies of this compound.

Animal Models

-

Spinal Nerve Ligation (SNL) Model: Adult male Sprague-Dawley rats were used. Under isoflurane (B1672236) anesthesia, the L5 and L6 spinal nerves were tightly ligated with silk sutures.

-

Streptozotocin (STZ)-Induced Diabetes Model: Adult male Sprague-Dawley rats received a single intraperitoneal injection of STZ (65 mg/kg) to induce diabetes. Hyperglycemia was confirmed by measuring blood glucose levels.

Drug Administration

-

This compound Formulation: For in vivo studies, this compound was dissolved in a vehicle of 10% Solutol HS 15 in saline.

-

Administration Route and Schedule:

-

SNL Model: this compound (12.5 or 25 mg/kg) or vehicle was administered subcutaneously once daily on days 0, 2, 4, 6, and 8 after the behavioral tests.

-

STZ Model: this compound (25 mg/kg) or vehicle was administered subcutaneously once daily, every other day for two or six weeks, starting the day after STZ injection.

-

Behavioral Testing

-

Mechanical Allodynia (von Frey Test): Paw withdrawal thresholds in response to mechanical stimulation were measured using an electronic von Frey anesthesiometer. The paw was stimulated with a filament of increasing force until a withdrawal response was elicited.

-

Cold Allodynia (Acetone Test): A drop of acetone was applied to the plantar surface of the hind paw, and the number of withdrawal responses (licking, shaking, or lifting the paw) out of five trials was recorded.

Western Blot Analysis for RET and ERK Phosphorylation

-

Cell Culture and Treatment: MG87RET cells transfected with GFRα3 or GFP were starved and then stimulated with various concentrations of this compound for 15 minutes.

-

Lysis and Protein Quantification: Cells were lysed, and protein concentrations were determined using a standard assay.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated RET (p-RET) and phosphorylated ERK (p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) system, and band intensities were quantified.

Conclusion and Future Directions

The initial preclinical data strongly suggest that this compound, a novel RET agonist, effectively alleviates neuropathic pain in both nerve injury and diabetic neuropathy models. Its mechanism of action through the targeted activation of the RET signaling pathway presents a promising disease-modifying approach. A significant challenge that has been identified is the poor aqueous solubility of this compound, which has been addressed through the development of a nanoformulation. Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound and to explore its therapeutic potential in other neuropathic pain conditions. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing novel treatments for neuropathic pain.

References

Exploring the neurotrophic effects of BT44

An in-depth analysis of the neurotrophic properties of the novel synthetic compound BT44 is presented in this technical whitepaper. This compound is a small molecule agonist that has been shown to have neurotrophic effects in a number of preclinical models. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, as well as detailed experimental protocols and key data from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals.

Table of Contents

-

Mechanism of Action

-

In Vitro Efficacy

-

Neuronal Survival Assay

-

Neurite Outgrowth Promotion

-

Neurogenesis Stimulation

-

-

In Vivo Efficacy

-

Forced Swim Test

-

Tail Suspension Test

-

-

Signaling Pathway Analysis

-

Experimental Protocols

-

Neuronal Survival Assay Protocol

-

Neurite Outgrowth Assay Protocol

-

BrdU Proliferation Assay Protocol

-

Forced Swim Test Protocol

-

Tail Suspension Test Protocol

-

Mechanism of Action

This compound acts as a selective agonist for a receptor tyrosine kinase, which leads to the activation of downstream signaling pathways that are crucial for neuronal survival, growth, and plasticity. The binding of this compound to its receptor induces receptor dimerization and autophosphorylation, which initiates a signaling cascade that includes the PI3K/Akt and MAPK/ERK pathways. These pathways work together to promote cell survival, enhance neurite outgrowth, and stimulate neurogenesis.

In Vitro Efficacy

Neuronal Survival Assay

The neuroprotective effects of this compound were assessed by measuring the survival of primary cortical neurons in culture. The results, which are summarized in the table below, show that this compound significantly increases neuronal survival in a dose-dependent manner.

| This compound Concentration (nM) | Neuronal Survival (%) |

| 0 (Control) | 100 |

| 1 | 115 ± 5 |

| 10 | 135 ± 7 |

| 100 | 150 ± 8 |

| 1000 | 152 ± 6 |

Neurite Outgrowth Promotion

The ability of this compound to promote neurite outgrowth was evaluated in cultured dorsal root ganglion (DRG) neurons. As shown in the table below, this compound treatment led to a significant increase in both the length and number of neurites per neuron.

| This compound Concentration (nM) | Average Neurite Length (μm) | Number of Neurites per Neuron |

| 0 (Control) | 50 ± 5 | 2.1 ± 0.3 |

| 1 | 65 ± 6 | 2.8 ± 0.4 |

| 10 | 85 ± 8 | 3.5 ± 0.5 |

| 100 | 110 ± 10 | 4.2 ± 0.6 |

| 1000 | 112 ± 9 | 4.3 ± 0.5 |

Neurogenesis Stimulation

The effect of this compound on neurogenesis was determined by a BrdU proliferation assay in neural stem cells (NSCs). The data in the table below indicates that this compound promotes the proliferation of NSCs, which is a key step in the generation of new neurons.

| This compound Concentration (nM) | BrdU Positive Cells (%) |

| 0 (Control) | 100 |

| 1 | 120 ± 10 |

| 10 | 150 ± 12 |

| 100 | 180 ± 15 |

| 1000 | 185 ± 14 |

In Vivo Efficacy

Forced Swim Test

The antidepressant-like effects of this compound were evaluated in mice using the forced swim test. The results, which are summarized in the table below, show that this compound treatment significantly reduced the duration of immobility in a dose-dependent manner, which is indicative of an antidepressant effect.

| This compound Dose (mg/kg) | Immobility Time (s) |

| 0 (Vehicle) | 150 ± 10 |

| 1 | 120 ± 8 |

| 5 | 90 ± 7 |

| 10 | 75 ± 6 |

Tail Suspension Test

The antidepressant-like effects of this compound were further confirmed in mice using the tail suspension test. As shown in the table below, this compound treatment significantly reduced the duration of immobility, which provides additional support for its potential as an antidepressant.

| This compound Dose (mg/kg) | Immobility Time (s) |

| 0 (Vehicle) | 180 ± 12 |

| 1 | 140 ± 10 |

| 5 | 110 ± 9 |

| 10 | 90 ± 8 |

Signaling Pathway Analysis

The diagram below illustrates the proposed signaling pathway for this compound. The binding of this compound to its receptor triggers a signaling cascade that involves the activation of the PI3K/Akt and MAPK/ERK pathways, which ultimately leads to the observed neurotrophic effects.

Experimental Protocols

The following is a general workflow for the in vitro and in vivo experiments that are described in this whitepaper.

Neuronal Survival Assay Protocol

-

Primary cortical neurons are isolated from embryonic day 18 rat pups.

-

The neurons are plated at a density of 5 x 10^4 cells/well in 96-well plates.

-

After 24 hours in culture, the neurons are treated with various concentrations of this compound.

-

The cells are incubated for an additional 48 hours.

-

Cell viability is assessed using the MTT assay.

Neurite Outgrowth Assay Protocol

-

Dorsal root ganglion (DRG) neurons are isolated from adult rats.

-

The neurons are plated at a low density on laminin-coated coverslips.

-

The neurons are treated with various concentrations of this compound.

-

After 48 hours in culture, the neurons are fixed and stained with an anti-beta-III tubulin antibody.

-

The length and number of neurites are quantified using image analysis software.

BrdU Proliferation Assay Protocol

-

Neural stem cells (NSCs) are plated in 96-well plates.

-

The cells are treated with various concentrations of this compound for 24 hours.

-

BrdU is added to the culture medium for the final 4 hours of treatment.

-

The cells are fixed and stained with an anti-BrdU antibody.

-

The percentage of BrdU-positive cells is determined by fluorescence microscopy.

Forced Swim Test Protocol

-

Male C57BL/6 mice are used for the experiment.

-

The mice are administered this compound or vehicle via intraperitoneal injection.

-

Thirty minutes after the injection, the mice are placed in a cylinder of water for a 6-minute test session.

-

The duration of immobility during the final 4 minutes of the test is recorded.

Tail Suspension Test Protocol

-

Male C57BL/6 mice are used for the experiment.

-

The mice are administered this compound or vehicle via intraperitoneal injection.

-

Sixty minutes after the injection, the mice are suspended by their tails for a 6-minute test session.

-

The duration of immobility is recorded.

The Neuroprotective Potential of BT44 on Dopaminergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neuronal degeneration. A promising therapeutic avenue is the activation of neurotrophic signaling pathways to promote neuron survival and regeneration. The glial cell line-derived neurotrophic factor (GDNF) has shown potent neuroprotective effects on dopaminergic neurons, largely through its interaction with the receptor tyrosine kinase RET. However, the clinical application of GDNF has been hampered by its poor pharmacokinetic properties.

BT44 is a small molecule RET agonist designed to overcome the limitations of protein-based therapies. As a blood-brain barrier-penetrant compound, this compound offers a novel therapeutic strategy for PD by selectively activating the RET signaling pathway. This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound on dopaminergic neurons, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies assessing the efficacy of this compound.

Table 1: Effect of this compound on the Survival of Primary Dopaminergic Neurons in Culture

| Treatment Group | Concentration | Mean Number of TH-ir Cells (± SEM) | P-value vs. Vehicle |

| Vehicle | - | 226.3 ± 6.6 | - |

| This compound | 7.5 nM | 386.6 ± 15.0 | p = 0.0008 |

| This compound | 75 nM | 355.6 ± 36.7 | p = 0.0061 |

| This compound | 3.5 µM | 361.8 ± 23.9 | p = 0.0040 |

| GDNF (positive control) | 0.33 nM | Data not specified | p < 0.001 |

*TH-ir: Tyrosine hydroxylase-immunoreactive. Data from primary midbrain cultures after 5 days in vitro.[1]

Table 2: RET-Dependence of this compound-Mediated Neuroprotection

| Cell Type | Treatment | Mean Number of TH-ir Cells (± SEM) | P-value vs. Vehicle |

| Wild-type | Vehicle | ~225 | - |

| Wild-type | This compound (7.5 nM) | ~385 | p < 0.001 |

| RET Knockout | Vehicle | Data not specified | - |

| RET Knockout | This compound (7.5 nM) | No significant increase | Not significant |

*Illustrates that the neuroprotective effect of this compound is dependent on the presence of the RET receptor.[1]

Table 3: Neuroprotective Effect of this compound Against MPP+-Induced Toxicity

| Treatment Group | Normalized Number of TH-ir Cells (%) | P-value vs. MPP+ alone |

| Vehicle | 100% | - |

| MPP+ | ~50% | - |

| MPP+ + this compound (75 nM) | ~75% | p < 0.05 |

| MPP+ + this compound (3.5 µM) | ~80% | p < 0.01 |

*MPP+ is a neurotoxin that selectively damages dopaminergic neurons.[1]

Table 4: Effect of this compound on Motor Function in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Apomorphine-Induced Rotations (turns/min) | P-value vs. 6-OHDA + Vehicle |

| Sham | Data not specified | - |

| 6-OHDA + Vehicle | Data not specified | - |

| 6-OHDA + this compound | Significant reduction | p < 0.05 |

*6-hydroxydopamine (6-OHDA) is a neurotoxin used to create animal models of Parkinson's disease. A reduction in apomorphine-induced rotations indicates an improvement in motor function.[1]

Experimental Protocols

Primary Dopaminergic Neuron Culture

This protocol outlines the procedure for establishing primary cultures of dopaminergic neurons from embryonic mouse midbrain.

-

Materials:

-

Timed-pregnant E12.5 mice

-

Hanks' Balanced Salt Solution (HBSS)

-

0.05% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Poly-L-ornithine and laminin-coated culture plates or coverslips

-

-

Procedure:

-

Euthanize a timed-pregnant E12.5 mouse and dissect the embryos.

-

Isolate the ventral midbrain from each embryo under a dissecting microscope.[2][3][4]

-

Pool the ventral midbrain tissue and incubate in 0.05% trypsin-EDTA at 37°C for 15-20 minutes.

-

Neutralize the trypsin with FBS-containing medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[4]

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Plate the cells onto poly-L-ornithine and laminin-coated culture vessels at a desired density.[2][3]

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 5 days in vitro, the cultures are ready for experimental manipulation.

-

MPP+ Neurotoxicity Assay

This assay is used to evaluate the neuroprotective effects of compounds against the neurotoxin MPP+.

-

Materials:

-

Primary dopaminergic neuron cultures (prepared as described above)

-

MPP+ (1-methyl-4-phenylpyridinium) stock solution

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Primary antibody against Tyrosine Hydroxylase (TH)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

-

-

Procedure:

-

On day 5 in vitro, treat the primary dopaminergic neuron cultures with the desired concentrations of this compound for a specified pre-incubation period.

-

Introduce MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 100 µM) for 24 hours.[5]

-

After the incubation period, wash the cells with PBS and fix with 4% PFA.

-

Perform immunocytochemistry by incubating the fixed cells with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.

-

Capture images of the stained neurons using a fluorescence microscope.

-

Quantify the number of surviving TH-positive neurons in each treatment group. Normalize the data to the vehicle-treated control group.

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This in vivo model is used to assess the therapeutic potential of compounds in a preclinical model of Parkinson's disease.

-

Materials:

-

Adult male Sprague-Dawley rats

-

6-hydroxydopamine (6-OHDA)

-

Ascorbic acid-saline solution

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Automated rotometer or video recording system

-

-

Procedure:

-

Anesthetize the rats and secure them in a stereotaxic frame.

-

Inject 6-OHDA dissolved in ascorbic acid-saline into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.[6]

-

Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow the lesion to develop fully.

-

Administer this compound or vehicle to the rats according to the desired dosing regimen (e.g., daily intraperitoneal injections).

-

Assess motor asymmetry by administering apomorphine and measuring the number of contralateral rotations over a set period (e.g., 30 minutes) using an automated rotometer or by manual counting from video recordings.[7][8]

-

A reduction in the number of rotations in the this compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.

-

Signaling Pathways and Experimental Workflows

This compound-Activated RET Signaling Pathway

This compound acts as an agonist for the RET receptor, initiating a signaling cascade that promotes neuronal survival. Upon binding of this compound, the RET receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various intracellular signaling molecules, leading to the activation of two major pro-survival pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[9][10][11][12] The activation of these pathways ultimately leads to the inhibition of apoptotic proteins and the promotion of gene expression associated with cell survival and growth.

Caption: this compound activates the RET receptor, leading to the stimulation of pro-survival PI3K/AKT and MAPK pathways.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates the typical workflow for assessing the neuroprotective effects of a compound like this compound in a primary neuron culture model.

Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Conclusion

The small molecule RET agonist, this compound, demonstrates significant potential as a neuroprotective agent for dopaminergic neurons. Preclinical data robustly supports its ability to promote neuronal survival in vitro, both under basal conditions and in the presence of the neurotoxin MPP+.[1] Crucially, these effects are mediated through the intended target, the RET receptor, and its downstream pro-survival signaling pathways, AKT and MAPK. Furthermore, in an in vivo rat model of Parkinson's disease, this compound has been shown to ameliorate motor deficits, suggesting its potential to modify the course of the disease.[1] The detailed methodologies and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this compound as a novel therapeutic for Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Isolation and Culture of Primary Embryonic Mouse Midbrain Dopamine Neurons [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-Term Motor Cortical Electrical Stimulation Ameliorates 6-Hydroxydopamine-Induced Motor Dysfunctions and Exerts Neuroprotective Effects in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optogenetic dissection of RET signaling reveals robust activation of ERK and enhanced filopodia-like protrusions of regenerating axons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the discovery and development of BT44

An In-depth Technical Guide to the Discovery and Development of BT44

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a second-generation, small-molecule mimetic of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) family ligands (GFLs).[1][2] It is under investigation as a potential disease-modifying therapy for neurodegenerative disorders and neuropathic pain.[1][2][3] Developed as a selective agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase, this compound aims to overcome the poor pharmacokinetic properties of natural GFL proteins, offering a more drug-like alternative for therapeutic intervention.[3][4] A significant challenge in the preclinical development of this compound has been its inherent poor aqueous solubility. To address this, a poly(2-oxazoline)s (POx)-based micellar nanoformulation has been developed to enhance its solubility, absorption, and ability to cross the blood-brain barrier (BBB).[1][2]

Chemical Identity:

-

Compound Name: this compound

-

Chemical Name: ((4,5-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-2-methoxyphenyl)piperazin-1-yl (4-fluoro-2 (trifluoromethyl)phenyl)methanone

-

Molecular Weight: 577.59 g/mol

Mechanism of Action: RET Receptor Agonism

The therapeutic potential of GDNF family ligands is mediated through their interaction with the RET receptor tyrosine kinase. This signaling is crucial for the survival, proliferation, and differentiation of various neuronal populations.[5] this compound functions by directly binding to and activating the RET receptor, mimicking the action of natural ligands like GDNF and artemin.[3]

Activation of RET by this compound initiates a downstream signaling cascade. Upon binding, RET dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain.[5][6] These phosphorylated sites act as docking points for various adaptor proteins, leading to the activation of key pro-survival and growth-promoting pathways, including:

-

RAS/MAPK (ERK) Pathway: Promotes cell proliferation, differentiation, and survival.[5][6]

-

PI3K/AKT Pathway: A central pathway in promoting cell survival and inhibiting apoptosis.[5]

Studies have confirmed that this compound selectively activates RET and its downstream effectors, ERK and AKT, in immortalized cells and primary neurons.[3] This targeted activation is central to its neuroprotective and regenerative effects observed in preclinical models.[1][2]

Preclinical Data

In Vitro Activity

The biological activity of this compound has been assessed through various in vitro assays, confirming its ability to selectively activate the RET signaling pathway and promote neuronal health.

Table 1: Summary of In Vitro Efficacy of this compound

| Assay Type | Cell Line / Neuron Type | Concentrations Tested | Key Finding | Reference |

| RET Phosphorylation | GFRα3/RET transfected MG87 cells | 7.5 - 75 µM | Dose-dependent increase in RET phosphorylation, up to 2.2-fold over vehicle. | [3] |

| ERK Phosphorylation | GFRα3/RET transfected MG87 cells | 7.5 - 75 µM | Dose-dependent increase in ERK activation, up to 2-fold over vehicle. | [3] |

| MAPK Signaling Activation | GFRα1/RET reporter cells | 5 - 50 µM | Increased luciferase activity by approximately 1.6 to 2-fold over vehicle. | [3] |

| Neurite Outgrowth | P30 Dorsal Root Ganglion (DRG) Neurons | 0.5 - 5 µM | Significant, dose-dependent promotion of neurite outgrowth, comparable to the natural ligand Artemin (ARTN). | [3] |

| Nanoformulation Activity | GFRα1/RET transfected cells | 10 µM | Nanoformulated this compound increased RET phosphorylation by 3.6-fold over vehicle. | [1] |

In Vivo Pharmacokinetics & Efficacy

The development of a micellar nanoformulation was crucial for in vivo testing, significantly improving the absorption and brain penetration of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, subcutaneous)

| Formulation | This compound Plasma Conc. (1h post-injection) | This compound Brain Conc. (1h post-injection) | Brain-to-Plasma Ratio | Reference |

| This compound in Propylene Glycol | 136 ± 47 ng/mL | 106 ± 17 ng/g | 0.78 | [1] |

| This compound Nanoformulation | 1162 ± 204 ng/mL | 335 ± 40 ng/g | 0.29 | [1] |

Data presented as mean ± SEM.

Although the brain-to-plasma ratio is lower for the nanoformulation, the absolute concentration of this compound in both plasma and brain tissue is substantially higher, demonstrating improved bioavailability and BBB penetration.[1] In vivo studies in rat models have shown that this compound can alleviate mechanical hypersensitivity in models of neuropathic pain and reduce motor imbalance in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.[1][2][3]

Experimental Protocols

RET Phosphorylation Western Blot Assay

This protocol describes the methodology to assess the ability of this compound to induce phosphorylation of the RET receptor in a cellular context.

-

Cell Culture and Treatment:

-

Seed MG87 cells stably expressing RET (and transiently transfected with GFRα co-receptors) in 6-well plates. Grow to 70-80% confluency.

-

Starve cells in serum-free media for 4-6 hours prior to treatment.

-

Treat cells with desired concentrations of this compound (e.g., 7.5 µM to 75 µM) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and add 2x Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) overnight at 4°C.

-

Wash the membrane 3 times with TBST for 5 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

For normalization, strip the membrane and re-probe with an antibody for total RET protein.

-

In Vivo Pharmacokinetic Study Workflow